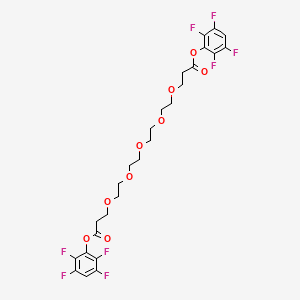

Tfp-peg5-tfp

Description

A Closer Look at Bifunctional Polyethylene (B3416737) Glycol Linkers

Bifunctional polyethylene glycol (PEG) linkers are molecules that act as bridges, connecting two different chemical entities. bldpharm.com These linkers are integral to chemical biology research, where they are used to construct complex molecules for various applications, including drug delivery and diagnostics. bldpharm.comaxispharm.com The PEG component of these linkers is a long, flexible chain of repeating ethylene (B1197577) glycol units. biochempeg.com This PEG spacer confers several desirable properties, such as increased water solubility, reduced toxicity, and lower immunogenicity of the final conjugate. axispharm.combroadpharm.com

Bifunctional PEG linkers can be categorized as either homobifunctional or heterobifunctional. Homobifunctional linkers, like Tfp-peg5-tfp, possess identical reactive groups at both ends of the PEG chain. thermofisher.com This symmetrical nature is particularly useful for creating dimers of molecules or for surface modification applications. Heterobifunctional linkers, on the other hand, have different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules. jenkemusa.com The versatility of bifunctional PEG linkers makes them indispensable tools for creating novel biomaterials and therapeutic agents. biochempeg.com

The Rise of Activated Ester Chemistry for Bioconjugation

The precise and stable connection of molecules, a process known as bioconjugation, is fundamental to many areas of biomedical research. Activated esters have become a cornerstone of this field due to their ability to react efficiently with primary amines, such as those found on the surface of proteins. mdpi.comlumiprobe.com This reaction forms a highly stable amide bond. lumiprobe.com

Historically, N-hydroxysuccinimide (NHS) esters were the most commonly used activated esters for bioconjugation. rsc.orgresearchgate.net However, a significant drawback of NHS esters is their susceptibility to hydrolysis, especially at the basic pH levels often required for conjugation reactions. broadpharm.comlumiprobe.com This instability can lead to lower reaction efficiencies and less reproducible results.

To address this limitation, tetrafluorophenyl (TFP) esters were developed as a more robust alternative. broadpharm.com TFP esters exhibit significantly greater resistance to hydrolysis compared to their NHS counterparts, even at basic pH. broadpharm.comlumiprobe.com This enhanced stability translates to more efficient and reliable conjugation reactions, making TFP esters, and by extension Tfp-peg5-tfp, a superior choice for many bioconjugation applications. broadpharm.com

The Importance of Polyethylene Glycol Spacers

The polyethylene glycol (PEG) spacer is a critical component in the design of macromolecular constructs for research. The inclusion of a PEG spacer, a process often referred to as PEGylation, can dramatically improve the properties of the resulting molecule. wikipedia.org One of the primary benefits of PEG spacers is their ability to increase the water solubility of hydrophobic molecules. axispharm.com This is particularly important in biological applications, where many active molecules have poor solubility in aqueous environments.

Furthermore, PEG spacers can enhance the stability of the conjugated molecule by protecting it from enzymatic degradation. axispharm.com The flexible and hydrophilic nature of the PEG chain creates a "protective cloud" around the molecule, shielding it from proteases and other degrading enzymes. tandfonline.com This increased stability can lead to a longer circulation half-life in biological systems.

The length of the PEG spacer can also be tailored to optimize the distance between the two conjugated molecules, which can be crucial for maintaining their biological activity. The PEG5 unit in Tfp-peg5-tfp indicates a discrete chain length of five ethylene glycol units, providing a defined and flexible connection. broadpharm.com This precise spacing helps to minimize steric hindrance, ensuring that the conjugated molecules can interact effectively with their targets. broadpharm.com

The Growing Significance of Tfp-peg5-tfp

Tfp-peg5-tfp stands at the intersection of these key chemical technologies, combining the advantages of a bifunctional linker, the stability of TFP esters, and the beneficial properties of a PEG spacer. This unique combination makes it a highly valuable reagent in contemporary chemical science.

The primary application of Tfp-peg5-tfp lies in its use as a homobifunctional crosslinker. biochempeg.com Its two TFP ester groups can react with amine-containing molecules to form stable amide bonds, enabling the creation of well-defined molecular architectures. Researchers utilize Tfp-peg5-tfp in a variety of applications, including medical research, drug-release studies, nanotechnology, and the development of new materials. biochempeg.com It is also employed in polypeptide synthesis and for creating functional coatings. biochempeg.com The discrete length of the PEG5 spacer provides precise control over the distance between the linked molecules, a critical factor in designing effective molecular probes and therapeutic agents.

Interactive Data Table: Properties of Tfp-peg5-tfp

| Property | Value |

| CAS Number | 443982-01-2 biochempeg.comhuatengsci.com |

| Synonyms | Bis-PEG5-TFP ester biochempeg.com |

| Molecular Formula | C26F8H26O9 biochempeg.com |

| Molecular Weight | 634.466 g/mol biochempeg.com |

| Purity | ≥95% biochempeg.com |

Properties

Molecular Formula |

C26H26F8O9 |

|---|---|

Molecular Weight |

634.5 g/mol |

IUPAC Name |

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,5,6-tetrafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C26H26F8O9/c27-15-13-16(28)22(32)25(21(15)31)42-19(35)1-3-37-5-7-39-9-11-41-12-10-40-8-6-38-4-2-20(36)43-26-23(33)17(29)14-18(30)24(26)34/h13-14H,1-12H2 |

InChI Key |

JGACAWVRXRRXTF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F)F)F |

Origin of Product |

United States |

Mechanistic Principles of Tfp Peg5 Tfp Reactivity in Bioconjugation

Amine-Reactive Nature of Tetrafluorophenyl Esters

Tetrafluorophenyl esters are a class of activated esters that have gained prominence in bioconjugation due to their reactivity towards amine groups. lumiprobe.comwikipedia.org This reactivity is a cornerstone of their utility, allowing for the formation of robust covalent bonds with a variety of biomolecules.

Reaction with Primary Amines for Stable Amide Bond Formation

The fundamental reaction of a TFP ester is a nucleophilic acyl substitution with a primary amine. echemi.com The primary amines commonly targeted on biomolecules are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. lumiprobe.comru.nl In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the tetrafluorophenol (TFP-OH) leaving group and forming a highly stable amide bond. echemi.comopenstax.org This amide linkage is identical to the peptide bonds that form the backbone of proteins, contributing to its stability within biological systems. openstax.org

The electron-withdrawing fluorine atoms on the phenyl ring of the TFP ester play a crucial role in this process. rsc.org They enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine. This activation is key to the efficiency of the conjugation reaction.

Influence of Reaction Conditions, including pH and Solvent Systems, on Tfp-peg5-tfp Conjugation Efficiency

The efficiency of the conjugation reaction involving Tfp-peg5-tfp is significantly influenced by the reaction conditions, particularly pH and the choice of solvent.

One of the key advantages of TFP esters over other amine-reactive reagents, such as N-hydroxysuccinimide (NHS) esters, is their greater hydrolytic stability, especially at basic pH. lumiprobe.comwikipedia.orgresearchgate.net For instance, at pH 8.0, the hydrolysis half-life of a TFP ester can be approximately 45 minutes, which is about three times longer than that of a comparable NHS ester. This enhanced stability allows for more controlled and efficient labeling, with less reagent lost to hydrolysis. researchgate.net

Solvent Systems: The choice of solvent is also critical for successful conjugation. The reaction is typically carried out in aqueous buffers to maintain the native conformation and solubility of the biomolecule. Common buffers include phosphate-buffered saline (PBS) and HEPES. It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the TFP ester, leading to a reduction in conjugation efficiency.

For certain applications, organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be used, particularly if the molecule to be conjugated has limited aqueous solubility. atto-tec.comthieme-connect.com However, the quality of these solvents is important, as impurities can also interfere with the reaction. atto-tec.com The PEG5 spacer in Tfp-peg5-tfp enhances the water solubility of the crosslinker, which can be advantageous for reactions in aqueous environments. issuu.com

Selectivity and Specificity of Tfp-peg5-tfp Conjugation

The selectivity and specificity of a bioconjugation reagent are paramount to ensure that the desired molecular linkages are formed without unwanted side reactions. Tfp-peg5-tfp, through its TFP ester functional groups, exhibits a high degree of selectivity for primary amines.

Targeting Lysine Residues on Biomolecules via Tfp-peg5-tfp

The primary targets for Tfp-peg5-tfp on proteins and other biomolecules are the primary amines of lysine residues. lumiprobe.comrsc.org Lysine is a common amino acid found on the surface of proteins, making its ε-amino group readily accessible for conjugation. ru.nlnih.gov The N-terminal α-amino group of a protein is also a potential site for reaction. lumiprobe.com

While TFP esters are highly selective for primary amines, some studies have shown that under certain conditions, other nucleophilic residues like serines and threonines can also be labeled, albeit to a much lesser extent. chemrxiv.org The reactivity of a particular lysine residue can be influenced by its local microenvironment, including its pKa value, which can affect its nucleophilicity at a given pH. nih.gov This can sometimes lead to preferential labeling of certain lysine residues over others.

The moderate reactivity of TFP esters, when compared to more reactive esters like pentafluorophenyl (PFP) esters, can be advantageous in achieving greater site-specificity, especially in proximity-driven stapling applications where the goal is to crosslink a cysteine and a nearby lysine. rsc.org

Orthogonality of Tfp-peg5-tfp Chemistry with Other Bioconjugation Chemistries

Orthogonal chemistry refers to a set of reactions that can occur in the same vessel without interfering with one another. The amine-reactive chemistry of Tfp-peg5-tfp is orthogonal to several other common bioconjugation reactions, which allows for the stepwise and controlled assembly of complex biomolecular conjugates.

For example, the reaction of TFP esters with amines is orthogonal to the reaction of maleimides or bromoacetamides with thiols (from cysteine residues). lookchem.com This orthogonality is often exploited in heterobifunctional crosslinkers where one end reacts with an amine and the other with a thiol. The reactions can be performed sequentially by controlling the pH. The TFP ester reaction is typically carried out at a pH of 7.0-8.0, while the thiol-specific reaction with a maleimide (B117702) or bromoacetamide is optimal at a slightly different pH range.

Furthermore, the TFP ester chemistry is orthogonal to "click chemistry" reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). axispharm.combroadpharm.com This allows for the combination of amine modification with the specific and efficient ligation of molecules containing azide (B81097) or alkyne functional groups.

Kinetic and Thermodynamic Aspects of Tfp-peg5-tfp Reaction Pathways

The reaction of Tfp-peg5-tfp with primary amines is governed by both kinetic and thermodynamic principles. The formation of the stable amide bond is a thermodynamically favorable process.

From a kinetic perspective, the rate of the conjugation reaction is influenced by several factors, including the concentration of the reactants, temperature, and the pH of the reaction medium, as discussed previously. nih.gov The reaction typically proceeds efficiently at room temperature, with reaction times ranging from 1 to 4 hours to achieve high yields.

Interactive Data Table: Comparison of Amine-Reactive Esters

| Parameter | TFP Ester | NHS Ester |

|---|---|---|

| Optimal pH for Amine Reaction | 7.0 - 8.5 | 8.0 - 9.0 atto-tec.com |

| Hydrolysis Half-life | More stable, e.g., ~45 min at pH 8.0 | Less stable, hydrolyzes more rapidly at basic pH wikipedia.orgresearchgate.net |

| Competing Reaction | Hydrolysis nih.gov | Hydrolysis nih.gov |

| Leaving Group | Tetrafluorophenol (TFP-OH) | N-hydroxysuccinimide |

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| Tfp-peg5-tfp | |

| Tetrafluorophenyl ester | TFP ester |

| Polyethylene (B3416737) glycol | PEG |

| Tetrafluorophenol | TFP-OH |

| N-hydroxysuccinimide ester | NHS ester |

| Phosphate-buffered saline | PBS |

| Dimethylformamide | DMF |

| Dimethyl sulfoxide | DMSO |

| Tris(hydroxymethyl)aminomethane | Tris |

| Pentafluorophenyl ester | PFP ester |

| Maleimide | |

| Bromoacetamide | |

| Strain-promoted azide-alkyne cycloaddition | SPAAC |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| N,N′-Dicyclohexylcarbodiimide | DCC |

| Hydroxybenzotriazole | HOBT |

Reaction Rate Dependencies in Tfp-peg5-tfp-mediated Bioconjugation

The conjugation reaction mediated by Tfp-peg5-tfp involves the nucleophilic attack of a primary amine on the carbonyl carbon of the TFP ester, leading to the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol (B1216870) as a byproduct. The rate of this acylation reaction is highly dependent on the pH of the reaction medium.

The key to the reaction is the deprotonation state of the target amino group. Primary amines are most nucleophilic and reactive when they are in their unprotonated, free base form (-NH2). The reaction rate increases significantly as the pH of the buffer rises above the pKa of the target amine (for lysine, the ε-amino group pKa is ~10.5), which increases the concentration of the more reactive unprotonated form. However, this must be balanced against the potential for hydrolysis of the ester at higher pH values. Consequently, bioconjugation reactions with TFP esters are typically performed in buffers with a pH range of 7.5 to 8.5 to achieve an efficient reaction rate while minimizing competing hydrolysis.

The electron-withdrawing properties of the fluorine atoms on the TFP ring make the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack compared to other activated esters like N-hydroxysuccinimide (NHS) esters. This inherent reactivity allows for faster conjugation kinetics. Studies comparing activated esters have shown that TFP esters can react with primary amines two to three times faster than the corresponding NHS esters under identical conditions.

The reaction rate is also influenced by the concentration of the reactants. According to the principles of chemical kinetics, increasing the concentration of either the Tfp-peg5-tfp crosslinker or the target biomolecule will lead to a higher reaction rate.

Table 1: Factors Influencing Tfp-peg5-tfp Reaction Rate

| Factor | Effect on Reaction Rate | Rationale | Optimal Range |

| pH | Increases with higher pH | Higher pH increases the concentration of the nucleophilic, unprotonated amine. | 7.5 - 8.5 |

| Temperature | Increases with higher temperature | Provides more kinetic energy for molecules to overcome the activation energy barrier. | 4°C - 25°C |

| Reactant Concentration | Increases with higher concentration | Higher concentration leads to more frequent molecular collisions. | Varies by application |

| Nucleophile Strength | Increases with stronger nucleophile | A more nucleophilic amine will attack the electrophilic carbonyl carbon more readily. | Primary amines > secondary amines |

Hydrolytic Stability Considerations of Tfp-peg5-tfp Compared to N-Hydroxysuccinimide Esters

A significant advantage of TFP esters, including those in the Tfp-peg5-tfp linker, is their enhanced resistance to spontaneous hydrolysis compared to the more commonly used NHS esters. Hydrolysis is a competing reaction in which a water molecule attacks the ester, cleaving it into an unreactive carboxylic acid and rendering the crosslinker inert. This process is also pH-dependent and becomes more pronounced at higher pH values.

The superior hydrolytic stability of TFP esters is attributed to the lower pKa of the 2,3,5,6-tetrafluorophenol leaving group (pKa ≈ 5.4) compared to N-hydroxysuccinimide (pKa ≈ 6.0). This makes tetrafluorophenol a better leaving group, which contributes to its high reactivity with amines. Paradoxically, it also results in greater stability in aqueous solutions. TFP esters exhibit a slower rate of hydrolysis, particularly in the neutral pH range (pH 7.0-7.5), which is often desired for reactions with sensitive biological molecules.

This increased stability provides a wider time window for the conjugation reaction to proceed, allowing for more controlled and efficient labeling of biomolecules with lower concentrations of the reagent. It also improves the shelf-life of the reagent in solution prior to the addition of the target molecule.

Table 2: Comparative Hydrolysis Half-life of TFP vs. NHS Esters

| Ester Type | pH 7.0 (Half-life) | pH 8.5 (Half-life) | Reference |

| TFP Ester | Several hours | ~ 50-60 minutes | |

| NHS Ester | 1-2 hours | ~ 10-15 minutes |

Note: The values presented are generalized from studies on various TFP and NHS esters and may vary depending on the specific molecule and buffer conditions.

This data illustrates that at a physiological pH of 7.0, TFP esters are significantly more stable than NHS esters. Even at the higher pH of 8.5, often used to accelerate the amine reaction, TFP esters maintain a considerable stability advantage, allowing for more reliable and reproducible bioconjugation outcomes.

Strategic Applications of Tfp Peg5 Tfp in Advanced Research Material Design

Biomolecule Functionalization and Labeling in Research

The primary utility of Tfp-peg5-tfp lies in its ability to functionalize and label biomolecules. The TFP esters at either end of the molecule react efficiently with nucleophilic primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins or on amine-modified oligonucleotides, to form stable amide bonds. broadpharm.comwikipedia.orgbiotium.com This reaction proceeds readily under mild, slightly alkaline conditions (pH 7-9). broadpharm.comthermofisher.com A key advantage of TFP esters over the more conventional N-hydroxysuccinimide (NHS) esters is their increased resistance to spontaneous hydrolysis in aqueous buffers, which leads to higher conjugation efficiency and better reproducibility. broadpharm.comwikipedia.orgresearchgate.netfishersci.com

Protein and Antibody Conjugation Strategies

In proteomics and immunology research, the precise conjugation of proteins and antibodies is crucial for creating functional probes, diagnostic reagents, and therapeutic prototypes. Crosslinkers like Tfp-peg5-tfp offer a robust method for these modifications.

Site-Specific and Non-Site-Specific Conjugation Approaches using Tfp-peg5-tfp

Given its structure as a homobifunctional crosslinker with two identical amine-reactive groups, Tfp-peg5-tfp is primarily suited for non-site-specific conjugation strategies. thieme-connect.com Primary amines on lysine residues are typically abundant and distributed across the surface of most proteins and antibodies. thermofisher.comtandfonline.com The application of Tfp-peg5-tfp results in the formation of covalent bonds at these accessible lysine sites. This can be used for intramolecular crosslinking to study protein conformation or for intermolecular crosslinking to create protein dimers or larger complexes.

While this approach is powerful for creating randomly modified conjugates, it does not offer the precise control of site-specific methods. The resulting product is often a heterogeneous mixture of conjugates with varying numbers of linkers attached at different locations. tandfonline.com For applications requiring a uniform product, site-specific conjugation methods targeting unique residues or engineered tags would be necessary. However, for many research applications, such as creating fluorescently labeled antibodies or enzyme-antibody conjugates where a high degree of labeling is desired, the non-site-specific approach with TFP esters is highly effective. biotium.combiotium.com

Conjugation to Lysine Residues of Antibodies and Proteins for Research Probes

The most direct application of Tfp-peg5-tfp is the acylation of ε-amino groups of lysine residues. thermofisher.comthermofisher.com This reaction is a cornerstone of bioconjugation for creating research probes. thermofisher.comucsd.edu For example, a fluorescent dye molecule could first be attached to one of the TFP esters of the crosslinker. The resulting heterofunctional intermediate (Dye-PEG5-TFP) can then be purified and subsequently reacted with an antibody. The remaining TFP ester will target and bind to surface-exposed lysine residues on the antibody, creating a stably labeled research probe for use in applications like immunofluorescence, flow cytometry, or western blotting. The hydrophilic PEG5 spacer helps to improve the water solubility of the final conjugate and minimizes potential steric hindrance between the dye and the antibody's binding site. researchgate.net

| Feature | Description | Relevant Amino Acid |

| Reactive Group | Tetrafluorophenyl (TFP) Ester | Lysine (primary amine) |

| Bond Formed | Stable Amide Bond | - |

| Key Advantage | Higher hydrolytic stability than NHS esters | - |

| Optimal pH | 7.0 - 9.0 | - |

Development of Linkers for Next-Generation Antibody-Drug Conjugate (ADC) Architectures in Preclinical Studies

In the field of oncology, ADCs represent a major therapeutic modality. The linker connecting the cytotoxic drug (payload) to the monoclonal antibody is a critical component that dictates the ADC's stability, solubility, and pharmacokinetic profile. axispharm.com While Tfp-peg5-tfp itself is a homobifunctional crosslinker, its constituent parts—the TFP ester and the PEG spacer—are highly relevant to modern ADC design.

Preclinical studies have shown that incorporating PEG spacers into ADC linkers is a highly effective strategy to mitigate the hydrophobicity of many potent payloads. researchgate.netrsc.orgacs.org This enhanced hydrophilicity can reduce ADC aggregation, improve in vivo stability, and lead to more favorable pharmacokinetic properties. researchgate.net Researchers have found that even short PEG chains, such as PEG8 or PEG12, can significantly improve the solubility and therapeutic index of an ADC. axispharm.comrsc.org

The amine-reactive TFP ester provides a stable and efficient means of attaching this PEG-payload construct to the antibody via lysine residues. tandfonline.comresearchgate.net Therefore, a heterobifunctional linker architecture, such as Payload-PEG-TFP, is a key building block in the development of next-generation ADCs for preclinical evaluation. acs.org The stability of the TFP ester facilitates a more controlled and efficient manufacturing process. thieme-connect.com

| ADC Linker Component | Function in Preclinical Research |

| TFP Ester | Provides stable, hydrolysis-resistant conjugation to antibody lysine residues. |

| PEG Spacer | Increases hydrophilicity, improves solubility, reduces aggregation, and enhances pharmacokinetics. researchgate.netrsc.org |

Peptide and Oligonucleotide Modification

The utility of Tfp-peg5-tfp extends to the modification of other important biomolecules like peptides and oligonucleotides, enabling the synthesis of novel research materials.

Synthesis of Peptide-Polymer Conjugates for Research Applications

The conjugation of peptides to polymers, particularly PEG, is a widely used strategy to enhance their therapeutic potential or create novel biomaterials. sigmaaldrich.comacs.org This process, often termed PEGylation, can improve the peptide's stability, solubility, and circulation half-life. Amine-reactive chemistry is a common method for creating these conjugates, typically targeting the N-terminal amine or the side-chain amine of a lysine residue within the peptide sequence. acs.orgnih.govacs.org

A linker like Tfp-peg5-tfp can be used to crosslink peptide molecules to each other or to other amine-containing polymers. For instance, in tissue engineering research, such a crosslinker could be used to form hydrogels by covalently linking peptide building blocks that contain lysine residues. nih.govacs.org The synthesis would involve dissolving the peptide and the TFP-PEG5-TFP linker in a suitable buffer, allowing the TFP esters to react with the peptide's primary amines to form a cross-linked network. The PEG5 component ensures that the cross-links are hydrophilic and flexible.

The modification of amine-functionalized oligonucleotides with reagents like TFP esters is also a well-established technique for creating probes for genetic analysis and diagnostics. biotium.comucsd.edursc.org A TFP-PEG-TFP linker could be used to dimerize oligonucleotides or to conjugate them to other amine-containing molecules for advanced research applications.

Functionalization of Oligonucleotides with Polyethylene (B3416737) Glycol using Tfp-peg5-tfp for Enhanced Research

The covalent attachment of polyethylene glycol (PEG) to oligonucleotides, a process known as PEGylation, can significantly enhance their properties for research applications. Tfp-peg5-tfp serves as a linker for this purpose, particularly for oligonucleotides that have been modified to contain a primary amine group.

The TFP esters at both ends of the Tfp-peg5-tfp molecule are highly reactive towards primary amines under slightly alkaline conditions, forming stable amide bonds. This reaction allows for the efficient crosslinking of two amine-containing molecules. In the context of oligonucleotide functionalization, one TFP ester can react with an amine-modified oligonucleotide, while the other can be used to attach another molecule, such as a protein or another oligonucleotide. Alternatively, if the goal is to create a dimer of the oligonucleotide, both ends of the Tfp-peg5-tfp can be reacted with two separate amine-modified oligonucleotides.

The central PEG5 spacer offers several advantages. It is a flexible, hydrophilic chain that can improve the solubility of the resulting conjugate in aqueous buffers. issuu.combiochempeg.com This is particularly beneficial for oligonucleotides, which can sometimes be prone to aggregation. Furthermore, the PEG spacer provides steric hindrance, which can help to prevent the enzymatic degradation of the oligonucleotide by nucleases, thereby increasing its stability in biological samples. The defined length of the PEG5 linker allows for precise control over the distance between the conjugated molecules, which is critical in studies of molecular interactions.

| Feature | Benefit in Oligonucleotide Functionalization |

| Homobifunctional TFP esters | Allows for the crosslinking of two amine-modified oligonucleotides or the attachment of an oligonucleotide to another amine-containing molecule. |

| PEG5 Spacer | Increases solubility, reduces aggregation, and provides a flexible linkage. issuu.combiochempeg.com |

| Stable Amide Bond Formation | Ensures a robust and lasting connection between the oligonucleotide and the PEG linker. thermofisher.cn |

Fluorescent Labeling and Imaging Probe Development for Cellular and Molecular Research

The ability to visualize and track biomolecules within cells and tissues is fundamental to molecular and cellular biology research. Tfp-peg5-tfp can be utilized in the development of fluorescent probes for these purposes.

Many fluorescent dyes used in biological research are commercially available with amine-reactive functional groups. However, Tfp-peg5-tfp can be employed to conjugate amine-containing fluorescent dyes to amine-containing biomolecules, such as proteins or antibodies. This is a two-step process where one TFP ester of the crosslinker reacts with the amine group on the fluorescent dye, and the other TFP ester reacts with a primary amine (such as the side chain of a lysine residue) on the target biomolecule.

The PEG5 spacer in this context helps to distance the fluorescent dye from the surface of the biomolecule. This can be advantageous in preventing quenching of the fluorescent signal that can sometimes occur when a dye is in close proximity to certain amino acid residues. This separation can lead to brighter, more stable fluorescent signals, which is crucial for sensitive detection in imaging experiments.

Molecular imaging probes are designed to target specific molecules or processes in living organisms for non-invasive visualization. Tfp-peg5-tfp can be a component in the construction of these probes. For example, a targeting ligand, such as a peptide or a small molecule that binds to a specific cell surface receptor, can be conjugated to an imaging agent, such as a fluorescent dye or a chelator for a radioisotope.

If both the targeting ligand and the imaging agent contain primary amines, Tfp-peg5-tfp can serve as the bridge between them. The PEG5 linker enhances the solubility and can improve the pharmacokinetic properties of the resulting probe, potentially leading to longer circulation times and better target accumulation. biochempeg.com In the context of radiolabeling, a chelating agent can be attached to a targeting molecule using this crosslinker for applications in nuclear medicine imaging. google.com

| Probe Component | Role of Tfp-peg5-tfp | Research Application |

| Fluorescent Dye | Covalent attachment to an amine-containing biomolecule. | Cellular imaging, flow cytometry. |

| Targeting Ligand & Imaging Agent | Crosslinking of the two components to create a targeted probe. | In vivo imaging in preclinical models. |

Nanomaterial Surface Functionalization for Research Platforms

The surfaces of nanomaterials are often modified to enhance their functionality for various research applications. Tfp-peg5-tfp can be used to attach biomolecules to the surface of these materials.

The functionalization of nanoparticles and other nanostructures is a key step in preparing them for biological applications. Tfp-peg5-tfp provides a means to covalently attach proteins, peptides, or other amine-containing molecules to the surface of these materials, provided the surface has been appropriately modified to present primary amines.

Liposomes and Nanoparticles: Liposomes and polymeric nanoparticles can be prepared with amine-functionalized lipids or polymers. nih.govnih.gov Tfp-peg5-tfp can then be used to couple targeting ligands, such as antibodies or peptides, to the surface of these nanoparticles. The PEG component of the crosslinker can also contribute to a stealth effect, reducing uptake by the reticuloendothelial system and prolonging circulation time in preclinical studies. nih.gov

DNA Origami Structures: DNA origami is a technique used to create precisely defined nanostructures from DNA. googleapis.comgoogle.com These structures can be designed to have specific locations where staple strands are modified with primary amines. Tfp-peg5-tfp can then be used to attach proteins or other molecules to these specific sites with high precision. nih.govnih.gov This allows for the creation of custom-designed molecular platforms for a variety of research purposes, such as studying protein-protein interactions or assembling enzymatic cascades. The ability to control the spatial arrangement of attached molecules is a key advantage of this approach. researchgate.net

| Nanomaterial | Functionalization Strategy with Tfp-peg5-tfp | Research Outcome |

| Liposomes/Nanoparticles | Attachment of targeting ligands to amine-functionalized surfaces. | Enhanced targeting to specific cells or tissues. nih.govnih.gov |

| DNA Origami | Site-specific attachment of proteins or other molecules to amine-modified staple strands. | Creation of precisely organized molecular assemblies for fundamental research. nih.govnih.gov |

Preparation of Functionalized Nanoparticles and Nanostructures

Bioconjugation to Carbon Nanotubes and Graphene for Advanced Materials Research

The functionalization of carbon nanotubes (CNTs) and graphene is crucial for their application in biomedical and materials science research, as it enhances their solubility and biocompatibility. Tfp-peg5-tfp serves as a versatile tool for the bioconjugation of these carbon nanomaterials. The process typically involves initial modification of the CNT or graphene surface to introduce amine groups. These amine-functionalized nanomaterials can then be reacted with Tfp-peg5-tfp.

The TFP esters at both ends of the Tfp-peg5-tfp molecule readily react with the primary amines on the surface of the carbon nanomaterials, forming stable amide linkages. This covalent attachment of the PEG linker not only improves the dispersibility of the nanomaterials in aqueous environments but also provides a spacer arm that reduces steric hindrance for subsequent conjugation of biomolecules. The remaining terminal TFP ester group can then be used to attach a wide range of amine-containing molecules, such as proteins, peptides, or DNA, for targeted applications. The use of a PEG linker, such as the PEG5 in Tfp-peg5-tfp, is a well-established strategy to prevent aggregation and recognition by the reticuloendothelial system, which can prolong the in vivo circulation time of the nanomaterials. researchgate.net

Development of Biosensor Surfaces and Diagnostic Assays for Research

The development of sensitive and specific biosensors and diagnostic assays often relies on the stable immobilization of biomolecules onto a solid support. Tfp-peg5-tfp is well-suited for this purpose due to the reactivity and stability of its TFP ester groups.

Immobilization of Ligands and Receptors onto Solid Supports for Biosensing Research

In biosensor development, the precise orientation and stability of immobilized ligands and receptors are critical for optimal performance. Tfp-peg5-tfp can be used to create a functionalized surface on various substrates, such as gold or glass slides, for the covalent attachment of these biomolecules. The surface of the solid support is first modified to introduce amine groups. Subsequently, Tfp-peg5-tfp is reacted with the aminated surface, creating a layer of PEG linkers with terminal TFP ester groups.

These activated surfaces are then ready for the immobilization of amine-containing ligands or receptors. The TFP esters react with the primary amines on the biomolecules to form stable amide bonds. nih.gov This method of immobilization is advantageous as TFP esters are less susceptible to spontaneous hydrolysis compared to other amine-reactive groups like N-hydroxysuccinimide (NHS) esters, especially under the slightly basic conditions often required for efficient conjugation. wikipedia.orgresearchgate.net The PEG5 spacer provides flexibility and extends the ligand or receptor away from the surface, enhancing its accessibility to the target analyte and improving the sensitivity of the biosensor.

Microarray and Immunoassay Platform Development for Research Applications

In the development of microarrays and immunoassays, controlling the density and orientation of immobilized probes, such as antibodies or oligonucleotides, is essential for achieving high signal-to-noise ratios and specificity. Tfp-peg5-tfp can be employed to create a well-defined and protein-resistant surface for these platforms.

| Feature | Description | Reference |

| Crosslinker Type | Homobifunctional | jenkemusa.com |

| Reactive Groups | Tetrafluorophenyl (TFP) Esters | wikipedia.org |

| Target Functional Group | Primary Amines (-NH2) | thermofisher.com |

| Resulting Bond | Stable Amide Bond | nih.gov |

| Spacer Arm | PEG5 (Polyethylene Glycol, 5 units) | |

| Key Advantage | Higher hydrolytic stability than NHS esters | wikipedia.orgresearchgate.net |

Polymer Chemistry and Biomaterials Engineering for Research

In the field of polymer chemistry and biomaterials engineering, crosslinkers are essential for the creation of stable, three-dimensional polymer networks, such as those found in hydrogels. Tfp-peg5-tfp, with its two amine-reactive ends, is an effective crosslinker for this purpose.

Synthesis of Functional Polymers and Crosslinked Hydrogels for Research

Functional polymers and hydrogels are widely used in biomedical research for applications such as tissue engineering and drug delivery. The properties of these materials can be tailored by the choice of polymer and crosslinker.

Tfp-peg5-tfp acts as a bifunctional crosslinker by reacting with amine-containing polymers to form a crosslinked network. For example, it can be used to crosslink polymers such as chitosan (B1678972) or poly(L-lysine), which have abundant primary amine groups. The two TFP ester groups on Tfp-peg5-tfp can react with amine groups on different polymer chains, creating covalent crosslinks that lead to the formation of a stable hydrogel. mdpi.com

The length and flexibility of the PEG5 spacer influence the mechanical properties of the resulting hydrogel, such as its elasticity and swelling behavior. The efficiency of the crosslinking reaction is enhanced by the high reactivity and stability of the TFP esters. This allows for the formation of hydrogels under mild conditions, which is important when encapsulating sensitive biological molecules like proteins or cells. The use of a well-defined crosslinker like Tfp-peg5-tfp provides precise control over the crosslinking density, enabling the engineering of hydrogels with desired properties for specific research applications. mdpi.com

| Parameter | Influence of Tfp-peg5-tfp |

| Crosslinking | Covalently links amine-containing polymer chains |

| Network Formation | Creates a three-dimensional hydrogel network |

| Mechanical Properties | The PEG5 spacer contributes to the flexibility and elasticity of the hydrogel |

| Biocompatibility | The PEG component can enhance the biocompatibility of the resulting material |

Modulation of Hydrogel Properties for Tissue Engineering Scaffolds in Research Applications

In the field of tissue engineering, creating scaffolds that mimic the native extracellular matrix (ECM) is a primary objective. Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used for this purpose. The physical and mechanical properties of these hydrogels, such as stiffness, porosity, and degradation rate, are critical factors that influence cell behavior, including adhesion, proliferation, and differentiation.

Tfp-peg5-tfp serves as a valuable crosslinking agent in the fabrication of such hydrogels. The TFP esters at each end of the molecule react efficiently with amine groups present on natural or synthetic polymers, such as multi-arm PEG-amines or chitosan. By controlling the concentration of Tfp-peg5-tfp and the stoichiometry of the reactive groups, researchers can precisely modulate the crosslinking density of the hydrogel network. nih.gov This, in turn, allows for the fine-tuning of the hydrogel's properties.

The PEG5 linker itself imparts specific characteristics to the scaffold. Its length and flexibility influence the mesh size of the hydrogel network, which affects nutrient diffusion and cell infiltration. A higher crosslinking density generally results in a stiffer hydrogel with smaller pores, while a lower density leads to a softer, more porous structure. The ability to control these properties is essential for creating biomimetic environments tailored to specific cell types and tissue engineering applications. escholarship.org

Table 1: Influence of Tfp-peg5-tfp on Hydrogel Properties for Research Scaffolds

| Parameter | Effect of Increasing Tfp-peg5-tfp Concentration | Implication for Tissue Engineering Research |

| Crosslinking Density | Increases | Higher mechanical integrity and stability. |

| Stiffness (Young's Modulus) | Increases | Allows for mimicking tissues of varying hardness (e.g., brain vs. bone). |

| Mesh/Pore Size | Decreases | Affects diffusion of nutrients, waste, and signaling molecules; influences cell migration. |

| Swelling Ratio | Decreases | Controls hydrogel hydration and dimensional stability in culture media. |

| Degradation Rate | Decreases (for hydrolytically stable polymers) | Enables the design of scaffolds with controlled persistence in long-term cultures. |

Design of Polyethylene Glycol-Modified Functional Coatings for Research Applications

The modification of surfaces with polyethylene glycol, a process known as PEGylation, is a widely adopted strategy to control interfacial properties in biomedical research. Tfp-peg5-tfp is an effective molecule for creating such functional coatings due to its ability to covalently bind to appropriately functionalized surfaces.

In many research applications, such as biosensors, microarrays, and diagnostic platforms, the non-specific adsorption of proteins, cells, and other biomolecules onto device surfaces can lead to background noise, reduced sensitivity, and false signals. This phenomenon, known as biofouling, can be mitigated by creating a passivation layer on the surface. google.com

Tfp-peg5-tfp can be used to graft a dense layer of PEG chains onto surfaces that have been pre-functionalized with amine groups. The TFP esters react with the surface amines to form a stable, covalent coating. The resulting layer of hydrophilic, flexible PEG chains creates a steric barrier that physically repels approaching proteins and prevents their adsorption. issuu.com This passivation is crucial for maintaining the performance and reliability of sensitive research devices. google.com

Table 2: Research Findings on PEG-based Surface Passivation

| Surface Type | Passivation Method | Observation in Research Models | Reference |

| Glass Slides | Covalent attachment of PEG | Reduced non-specific binding of fluorescently labeled proteins. | google.com |

| Silicon Wafers | Vapor deposition of PEG-like film | Inhibition of cell adhesion outside of patterned areas. | google.com |

| Gold Nanoparticles | Thiol-PEG conjugation | Increased colloidal stability and reduced protein corona formation in serum. | google.com |

The physical environment, including the topography of a culture substrate, provides powerful cues that direct cell function. nih.gov Researchers are increasingly creating substrates with micro- and nano-patterned topographies to investigate cell alignment, migration, and differentiation in a controlled manner.

Tfp-peg5-tfp can be utilized in combination with techniques like microcontact printing or photolithography to generate these tailored surface topographies. For instance, an amine-functionalized surface can be patterned by selectively applying Tfp-peg5-tfp to defined regions. The areas where the crosslinker is applied become coated with PEG and thus resist cell adhesion. The surrounding, unmodified areas remain permissive to cell attachment. When cells are seeded onto such a surface, they are confined to the adhesive regions, allowing for the study of cellular responses to geometric constraints and spatially organized cues. This approach enables the creation of more realistic in vitro models that better mimic the structured environments found in vivo. nih.gov

PROTAC (Proteolysis-Targeting Chimera) and Targeted Protein Degradation Research

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary research strategy for knocking down specific proteins at the post-translational level. nih.gov PROTACs are heterobifunctional molecules composed of two distinct ligands connected by a chemical linker. nih.govmedchemexpress.com One ligand binds to a target protein of interest, while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

The linker component of a PROTAC is not merely a passive spacer; its composition and length are critical for the molecule's efficacy. nih.gov Tfp-peg5-tfp is used as a building block for the synthesis of PROTACs, where it functions as a hydrophilic linker of a defined length. medchemexpress.commedchemexpress.com The synthesis of a PROTAC using this crosslinker typically involves a sequential, two-step process.

First, one of the TFP esters on Tfp-peg5-tfp is reacted with an amine-containing ligand for an E3 ligase (e.g., derivatives of pomalidomide (B1683931) for Cereblon or VH032 for VHL). By carefully controlling the stoichiometry, a mono-substituted intermediate is formed. Following purification, this intermediate, which now possesses a single remaining TFP ester, is reacted with an amine-functionalized ligand for the protein of interest. This modular approach allows researchers to systematically synthesize libraries of PROTACs with different combinations of ligands while maintaining a consistent linker. sigmaaldrich.com

The success of a PROTAC hinges on its ability to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The length and flexibility of the linker are paramount in achieving the optimal orientation and distance for this interaction. nih.gov A linker that is too short may result in steric clashes that prevent the complex from forming, while a linker that is too long can lead to excessive flexibility and an entropic penalty, reducing the stability of the complex.

The Tfp-peg5-tfp molecule provides a linker with a specific length (a 5-unit PEG chain) and inherent flexibility. In research models, PROTACs constructed with this linker can be compared against analogues with shorter (e.g., Tfp-peg3-tfp) or longer PEG chains. medchemexpress.comnih.gov By measuring the degradation of the target protein, typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum degradation achieved), researchers can determine the optimal linker length for a given target and E3 ligase pair. Studies have shown that even small changes in linker length can have a profound impact on degradation efficacy. nih.govnih.gov

Table 3: Illustrative Data on PROTAC Efficacy vs. Linker Length in a Research Model

| PROTAC Linker | Linker Length (atoms, approx.) | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |

| PEG3-based | 12 | Estrogen Receptor (ER) | Unspecified | >1000 | <20 | nih.gov |

| PEG5-based (Illustrative) | 18 | Estrogen Receptor (ER) | Unspecified | ~50 | >90 | |

| PEG-based | 16 | Estrogen Receptor (ER) | Unspecified | 10 | >95 | nih.gov |

| Alkyl-based | 20 | BRD4 | Cereblon | 100 | ~70 | nih.gov |

Note: Data for PEG5 is illustrative to demonstrate the concept. Specific experimental outcomes depend on the exact protein targets and ligands used. The provided references demonstrate the principle of linker length optimization.

Analytical and Characterization Methodologies in Tfp Peg5 Tfp Mediated Research

Spectroscopic Techniques for Conjugate Analysis in Tfp-peg5-tfp Research

Spectroscopy provides a non-destructive and highly informative means of monitoring the conjugation reaction in real-time and verifying the formation of the desired amide bond.

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for monitoring the progress of the conjugation reaction. The Tfp-peg5-tfp reagent itself does not have a strong chromophore that changes upon reaction, but the leaving group, 2,3,5,6-tetrafluorophenol (B1216870) (TFP-OH), has a distinct UV absorbance maximum at approximately 254 nm. As the amine-reactive TFP ester at each end of the PEG linker reacts with a primary amine on a target molecule (e.g., a lysine (B10760008) residue on a protein), a molecule of TFP-OH is released. By monitoring the increase in absorbance at 254 nm over time, researchers can track the reaction kinetics and determine the point of completion. This allows for the optimization of reaction conditions such as pH, temperature, and reactant stoichiometry.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to confirm the chemical transformation from an ester to an amide. The TFP ester group in the Tfp-peg5-tfp reagent exhibits a characteristic carbonyl (C=O) stretching vibration peak, typically found in the range of 1780-1815 cm⁻¹. Upon successful conjugation with a primary amine, this ester bond is replaced by a stable amide bond. The new amide linkage presents two characteristic peaks: the Amide I band (primarily C=O stretch) around 1630-1680 cm⁻¹ and the Amide II band (N-H bend and C-N stretch) around 1510-1570 cm⁻¹. The analysis focuses on the disappearance of the TFP ester peak and the concurrent appearance of the Amide I and II bands, providing direct evidence of covalent bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for large protein conjugates due to spectral complexity, NMR is invaluable for characterizing smaller molecule conjugations or for quality control of the Tfp-peg5-tfp reagent itself. ¹⁹F NMR is especially powerful, as the fluorine atoms on the TFP ring provide a clean and sensitive probe. The chemical shift of the fluorine signals in the TFP ester is distinct from that of the fluorine signals in the released 2,3,5,6-tetrafluorophenol, allowing for precise quantification of reaction conversion.

Table 5.1: Spectroscopic Methods for Tfp-peg5-tfp Conjugation Analysis (Note: This table is designed to be interactive, allowing users to sort by column.)

| Technique | Principle | Signal Monitored | Key Application in Tfp-peg5-tfp Research |

| UV-Vis Spectroscopy | Measures absorbance of light | Increase in absorbance at ~254 nm | Real-time monitoring of reaction kinetics by tracking the release of the 2,3,5,6-tetrafluorophenol leaving group. |

| FTIR Spectroscopy | Measures absorption of infrared radiation by molecular vibrations | Disappearance of TFP ester C=O stretch (~1785 cm⁻¹) and appearance of Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands. | Confirmation of covalent amide bond formation and disappearance of the reactive ester group. |

| ¹⁹F NMR Spectroscopy | Measures the magnetic properties of fluorine nuclei | Change in the chemical shift of fluorine signals as the TFP ester is converted to the TFP-OH leaving group. | Precise quantification of reaction completion and quality control of the crosslinker reagent. |

Mass Spectrometry for Molecular Weight Confirmation and Conjugation Efficiency Determination

Mass spectrometry (MS) is an indispensable tool for the definitive confirmation of successful conjugation and for assessing the distribution of products. It provides precise molecular weight (MW) data that validates the identity of the resulting conjugates.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: This is a preferred method for analyzing large biomolecules like proteins. In a typical Tfp-peg5-tfp cross-linking experiment involving a protein monomer, a MALDI-TOF spectrum of the reaction mixture will reveal a distribution of species. For instance, if a 50,000 Da protein is cross-linked, the spectrum would be expected to show:

A peak at 50,000 Da corresponding to the unreacted protein monomer.

A peak at ~100,396 Da corresponding to the cross-linked protein dimer (2 x 50,000 Da + MW of the PEG5 linker, which is approximately 396.4 Da after loss of two TFP groups).

Potentially lower-intensity peaks for higher-order oligomers (e.g., trimers at ~150,792 Da). The relative intensities of these peaks can be used to calculate the conjugation efficiency and the yield of the desired dimer versus other species.

Electrospray Ionization (ESI) MS: ESI-MS is another powerful technique, often coupled with liquid chromatography (LC-MS). It is known for its high mass accuracy and ability to analyze complex mixtures. ESI generates multiply charged ions, which allows for the analysis of very high molecular weight molecules on mass analyzers with a more limited m/z range. Deconvolution of the resulting charge-state envelope provides a highly accurate molecular weight of the conjugate, confirming the addition of the -(CH₂CH₂O)₅- linker.

Chromatographic Methods for Product Purification and Purity Assessment in Tfp-peg5-tfp Research

Chromatography is the primary methodology for separating the desired cross-linked product from unreacted starting materials, excess reagent, and unwanted side products.

Size-Exclusion Chromatography (SEC): SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius (i.e., their size in solution). This method is ideal for purifying cross-linked protein dimers from unreacted monomers. In an SEC run, the larger cross-linked dimer will travel through the porous column matrix more quickly and elute first, followed by the smaller monomer. Unreacted Tfp-peg5-tfp reagent and the TFP-OH byproduct, being much smaller, will elute last. The resulting chromatogram provides a clear profile of the product distribution and serves as both a purification and an analytical tool to assess purity.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. While the Tfp-peg5-tfp crosslinker itself is relatively hydrophobic, proteins are generally more hydrophilic. The resulting conjugate will have a distinct hydrophobicity and thus a different retention time compared to the starting protein. RP-HPLC is highly effective for assessing the purity of the final product and can sometimes resolve species that are difficult to separate by size alone, such as a protein that has been modified with the crosslinker at one end but has not formed a dimer.

Table 5.3: Comparison of Chromatographic Methods for Tfp-peg5-tfp Conjugates (Note: This table is designed to be interactive, allowing users to sort by column.)

| Method | Separation Principle | Primary Use in Tfp-peg5-tfp Workflow | Advantages |

| Size-Exclusion Chromatography (SEC) | Hydrodynamic volume (size) | Purification of cross-linked protein dimers from monomers and excess reagent. Assessment of aggregation. | Gentle, non-denaturing conditions preserve protein structure; provides clear separation based on oligomeric state. |

| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution purity assessment of the final conjugate; removal of unreacted reagents. | High resolving power; can separate subtly different modified species; sensitive detection. |

Gel Electrophoresis and Western Blotting for Tfp-peg5-tfp Protein Conjugate Analysis

For protein-based applications, gel electrophoresis is a fundamental, visual method for confirming the results of a cross-linking reaction.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins under denaturing conditions, primarily according to their molecular weight. When a protein monomer is successfully cross-linked by Tfp-peg5-tfp to form a dimer, the product will have approximately double the molecular weight of the monomer. On an SDS-PAGE gel, this is observed as the appearance of a new, distinct band at a higher molecular weight and a corresponding decrease in the intensity of the monomer band. For example, a reaction with a 25 kDa protein would show a band at 25 kDa (monomer) and a new band at approximately 50 kDa (dimer). The presence of bands at 75 kDa and higher would indicate the formation of trimers and other higher-order oligomers.

Western Blotting: To confirm that the new high-molecular-weight band observed on SDS-PAGE is indeed composed of the target protein, a Western blot is performed. After electrophoresis, the proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose). The membrane is then probed with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a reporter enzyme (like HRP). The resulting signal confirms the identity of the protein in the monomer, dimer, and any higher-order bands, validating the cross-linking specificity.

Table 5.4: Expected SDS-PAGE Results for Tfp-peg5-tfp Cross-linking of a 50 kDa Protein (Note: This table is designed to be interactive, allowing users to sort by column.)

| Step | Description | Expected Outcome |

| 1. Sample Loading | The reaction mixture (containing unreacted protein, dimer, etc.) is loaded onto the gel. A control lane contains only the unreacted protein. | Samples are loaded into wells. |

| 2. Electrophoresis | An electric field is applied, causing the SDS-coated proteins to migrate through the gel towards the positive electrode. | Smaller molecules migrate faster and further down the gel. |

| 3. Staining | The gel is stained with a protein-binding dye (e.g., Coomassie Blue). | Protein bands become visible. |

| 4. Analysis | The bands are visualized and compared to a molecular weight ladder. | Control Lane: A single, strong band at 50 kDa. Reaction Lane: A diminished band at 50 kDa (unreacted monomer) and a new, prominent band at ~100 kDa (cross-linked dimer). |

Advanced Microscopy Techniques for Visualizing Tfp-peg5-tfp Functionalized Materials in Research

Beyond solution-phase conjugation, Tfp-peg5-tfp is used to functionalize surfaces or cross-link materials into larger assemblies like hydrogels. Advanced microscopy is crucial for visualizing the results of these applications.

Atomic Force Microscopy (AFM): AFM is a high-resolution surface imaging technique that can visualize materials at the nanoscale. If Tfp-peg5-tfp is used to immobilize proteins onto a surface (e.g., mica or a silicon wafer), AFM can be used to directly image the attached proteins. This can confirm successful surface functionalization, provide information on the density and distribution of the immobilized molecules, and measure changes in surface topography and roughness resulting from the conjugation.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These electron microscopy techniques are used to visualize the morphology of larger structures. For instance, if Tfp-peg5-tfp is used as a crosslinker to form a protein-based or polymer-based hydrogel, SEM can provide high-resolution images of the hydrogel's porous network structure. If the crosslinker is used to conjugate nanoparticles, TEM can be used to visualize the resulting assemblies, confirming whether the particles have been successfully linked and assessing the degree of aggregation or the formation of ordered structures.

Fluorescence Microscopy: When one of the molecules being conjugated is fluorescent (or is tagged with a fluorophore), fluorescence microscopy, particularly confocal microscopy, can be used to visualize the spatial location of the conjugation. For example, if Tfp-peg5-tfp is used to link a fluorescently labeled protein to the surface of a non-fluorescent microsphere or a cell, microscopy can confirm the successful co-localization of the fluorescence signal with the target material, providing direct visual proof of the conjugation event.

Future Directions and Emerging Research Avenues for Tfp Peg5 Tfp Chemistry

Development of Novel Chemistries for Enhanced Site-Specific Conjugation using Tfp-peg5-tfp

The quest for precisely controlled bioconjugation is a central theme in modern drug development and diagnostics. Tfp-peg5-tfp, with its amine-reactive TFP esters, provides a robust platform for linking biomolecules. lumiprobe.com Future research is poised to leverage the favorable characteristics of the TFP ester to develop even more sophisticated site-specific conjugation strategies.

One promising direction involves the combination of TFP ester chemistry with other orthogonal ligation techniques. For instance, heterobifunctional linkers incorporating a TFP ester at one end and a different reactive group, such as a dibenzocyclooctyne (DBCO) for copper-free click chemistry, at the other, are expanding the toolkit for creating complex biomolecular architectures. chemimpex.comaxispharm.comthermofisher.com This allows for a two-step conjugation process where the TFP ester can first react with primary amines on a protein, and the DBCO group can then be used to attach another molecule containing an azide (B81097) group. thermofisher.com This dual-reactivity approach, exemplified by compounds like TFP-PEG(n)-DBCO, enables the site-specific attachment of a wide range of molecules, from small-molecule drugs to large biomolecules, without the need for a copper catalyst which can be harmful to biological systems. thermofisher.com

Furthermore, research into the functionalization of specific amino acid or glycan residues on native antibodies is an active area. google.com The development of linker-chelator complexes, such as TFP-Ad-PEG5-DOTAGA, for targeted radioisotope therapy highlights the potential for Tfp-peg5-tfp derivatives in creating highly specific immunoconjugates. google.com Future work will likely focus on optimizing reaction conditions and linker design to achieve even greater control over the site of conjugation, thereby minimizing off-target effects and preserving the biological activity of the conjugated molecules.

| Feature | Description | Research Implication |

| Enhanced Stability | TFP esters are more resistant to hydrolysis in aqueous solutions compared to NHS esters, especially at basic pH. broadpharm.comthieme-connect.comlumiprobe.comprecisepeg.com | This leads to higher conjugation efficiency and better reproducibility in labeling biomolecules like proteins and antibodies. broadpharm.com |

| Amine Reactivity | The TFP ester groups react with primary amines (e.g., on lysine (B10760008) residues) to form stable amide bonds. broadpharm.comlumiprobe.com | This allows for the straightforward conjugation of a wide range of biomolecules. axispharm.com |

| Homobifunctional Nature | Tfp-peg5-tfp possesses two identical reactive groups, making it suitable for crosslinking applications. | It can be used to form intramolecular crosslinks or to create polymers from monomers. thermofisher.com |

| PEG Spacer | The five-unit polyethylene (B3416737) glycol (PEG) spacer is hydrophilic and flexible. broadpharm.com | This enhances the solubility of the resulting conjugate and reduces steric hindrance. axispharm.combroadpharm.com |

Integration with Automated Synthesis Platforms for High-Throughput Research Utilizing Tfp-peg5-tfp

The demand for rapid discovery and optimization of novel therapeutics and diagnostics has spurred the development of automated synthesis platforms. These systems enable high-throughput screening of different compounds and reaction conditions, significantly accelerating the research and development process. sigmaaldrich.com The stability and reactivity profile of Tfp-peg5-tfp and its derivatives make them well-suited for integration into such automated workflows.

Automated synthesizers, which utilize pre-filled reagent cartridges, can be programmed to perform a series of reactions, including conjugation, isolation, and purification. sigmaaldrich.com Reagent cartridges containing TFP ester-activated molecules, such as biotin (B1667282) tags with PEG linkers (e.g., Biotin tag-PEG2-a-COOTfp), are already commercially available for these platforms. sigmaaldrich.com This demonstrates the feasibility of incorporating Tfp-peg5-tfp into similar automated systems for the high-throughput generation of bioconjugates.

The ability to perform these reactions in a standardized and automated fashion minimizes human error and increases reproducibility, which is crucial for large-scale screening studies. sigmaaldrich.com Future developments will likely involve the creation of a wider range of Tfp-peg5-tfp-based reagent cartridges for various applications, such as the synthesis of antibody-drug conjugates (ADCs) or the functionalization of nanoparticles. This will empower researchers to rapidly generate and test large libraries of bioconjugates, accelerating the discovery of new lead compounds. chemimpex.comgoogle.com

| Platform/Technology | Application with Tfp-peg5-tfp | Potential Impact |

| Automated Synthesizers | Use in pre-filled reagent cartridges for automated bioconjugation reactions. sigmaaldrich.com | Enables high-throughput synthesis and screening of novel bioconjugates, accelerating drug discovery. sigmaaldrich.com |

| Solid-Phase Peptide Synthesis (SPPS) | Incorporation of TFP ester-functionalized building blocks during automated peptide synthesis. iris-biotech.de | Facilitates the creation of peptides and proteins with site-specific modifications for enhanced functionality. |

| Flow Chemistry Systems | Continuous flow synthesis of Tfp-peg5-tfp-conjugated molecules. | Offers precise control over reaction parameters, leading to higher yields and purity, and enabling easier scale-up. |

Exploration of Tfp-peg5-tfp in Next-Generation Biomaterials and Sensing Technologies

The unique properties of Tfp-peg5-tfp make it an attractive building block for the creation of advanced biomaterials and highly sensitive biosensors. The ability of the TFP esters to react with amines on various surfaces allows for the straightforward functionalization of materials, imparting them with new and desirable characteristics. axispharm.comcd-bioparticles.net

In the realm of biomaterials, Tfp-peg5-tfp can be used to create hydrogels with tunable properties. By crosslinking polymers containing primary amines, it is possible to control the crosslinking density and, consequently, the mechanical and swelling properties of the hydrogel. nih.gov Such hydrogels have potential applications in tissue engineering, where they can serve as scaffolds that mimic the extracellular matrix, and in drug delivery, where they can be designed to release therapeutic agents in a controlled manner. cd-bioparticles.netnih.gov The PEG spacer in Tfp-peg5-tfp can also enhance the biocompatibility of these materials by reducing non-specific protein adsorption. axispharm.com

For sensing technologies, the surface functionalization capabilities of Tfp-peg5-tfp are particularly valuable. axispharm.comcd-bioparticles.net It can be used to immobilize capture probes, such as antibodies or nucleic acids, onto the surface of a biosensor. axispharm.com This is a critical step in the development of various diagnostic platforms, including those based on fluorescence, electrochemistry, or surface plasmon resonance. The stable amide bond formed by the TFP ester ensures that the probes are securely attached, leading to more robust and reliable sensors. lumiprobe.com Research in this area is likely to focus on developing novel biosensor architectures that leverage the specific properties of Tfp-peg5-tfp to achieve higher sensitivity and specificity in the detection of disease biomarkers.

| Application Area | Role of Tfp-peg5-tfp | Example Research Direction |

| Hydrogel Formation | Acts as a crosslinker for amine-containing polymers to form biocompatible hydrogels. nih.gov | Development of smart hydrogels that respond to specific biological stimuli for targeted drug delivery. nih.gov |

| Surface Functionalization | Covalently attaches biomolecules to the surface of materials for medical devices and implants. axispharm.com | Creating surfaces that reduce the risk of immunogenicity and improve the site-specific delivery of therapeutics. axispharm.com |

| Biosensor Development | Immobilizes capture probes (e.g., antibodies) onto sensor surfaces for the detection of analytes. axispharm.com | Designing high-throughput, label-free biosensing platforms for the early detection of diseases. nih.gov |

| Nanotechnology | Used in the preparation of functionalized nanoparticles for drug release and new materials research. cd-bioparticles.netbiochempeg.com | Engineering nanoparticles with polyethylene glycol-modified functional coatings for enhanced stability and targeting. cd-bioparticles.netbiochempeg.com |

Advanced Applications of Tfp-peg5-tfp in Chemical Biology and Proteomics Research

The fields of chemical biology and proteomics aim to understand the complex molecular processes within living systems. Tfp-peg5-tfp and its derivatives are emerging as powerful tools in these disciplines, enabling researchers to probe protein function, interactions, and post-translational modifications (PTMs) with greater precision. nih.govthermofisher.com

In chemical biology, Tfp-peg5-tfp can be used as a crosslinker to study protein-protein interactions. By covalently linking interacting proteins in their native environment, it is possible to capture transient or weak interactions that might otherwise be difficult to detect. Subsequent analysis by techniques like mass spectrometry can then identify the interacting partners. thermofisher.com The defined length of the PEG spacer in Tfp-peg5-tfp can also provide spatial information about the proximity of the crosslinked residues.

In proteomics, the study of the entire complement of proteins in a cell or organism, Tfp-peg5-tfp-based reagents are valuable for protein labeling and enrichment. broadpharm.comthermofisher.com For example, a heterobifunctional linker containing a TFP ester and a biotin tag can be used to label specific proteins, which can then be isolated from a complex mixture using streptavidin-coated beads. This allows for the targeted analysis of low-abundance proteins or specific PTMs. nih.gov The development of advanced proteomic techniques, such as next-generation protein sequencing, will further benefit from the use of stable and efficient labeling reagents like Tfp-peg5-tfp. frontlinegenomics.com Future research will likely focus on developing novel Tfp-peg5-tfp-based probes for multi-modal imaging and for the simultaneous analysis of multiple PTMs, providing a more comprehensive understanding of cellular function in health and disease. nih.gov

| Research Area | Application of Tfp-peg5-tfp | Specific Technique/Approach |

| Protein-Protein Interactions | Acts as a homobifunctional crosslinker to covalently link interacting proteins. thermofisher.com | Mass spectrometry-based identification of crosslinked peptides to map interaction interfaces. |

| Antibody-Drug Conjugates (ADCs) | Serves as a stable linker to attach cytotoxic drugs to antibodies for targeted cancer therapy. chemimpex.comgoogle.com | Development of ADCs with improved efficacy and reduced off-target toxicity. chemimpex.com |

| Fluorescent Labeling | Conjugation of fluorescent dyes to biomolecules for visualization in cellular studies. chemimpex.com | Use in fluorescence microscopy and flow cytometry to study biological processes. google.com |

| Proteome Analysis | Labeling and enrichment of specific proteins or PTMs for mass spectrometry analysis. thermofisher.comnih.gov | Targeted proteomics approaches to quantify changes in protein expression and modification. thermofisher.com |

Q & A

Q. How can machine learning models predict Tfp-peg5-tfp’s biocompatibility across diverse biological systems?

- Methodological Answer: Train models on curated datasets (e.g., toxicity assays, protein corona data) using algorithms like random forests or graph neural networks. Validate with holdout datasets and apply SHAP (SHapley Additive exPlanations) for interpretability. Adhere to TRIPOD guidelines for predictive model reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.